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molecular formula C5H6F5I B3040049 1,1,1,2,2-Pentafluoro-5-iodopentane CAS No. 151556-31-9

1,1,1,2,2-Pentafluoro-5-iodopentane

Cat. No. B3040049
M. Wt: 288 g/mol
InChI Key: ZQCPBKBTQGUGKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06552068B1

Procedure details

Sodium iodide (35.1 g, 2.15 mol) was added to a solution of 1-methanesulfonyloxy-4,4,5,5,5-pentafluoropentane (20 g, 0.781 mol) in acetone (200 ml), followed by heating under reflux for 12 hours. After the reaction mixture was filtered, the filtrate was concentrated. Ethyl acetate was added to the residue, which was then filtered again. The filtrate was washed with water and saturated aqueous sodium chloride, and then dried over anhydrous magnesium sulfate. The solvent was distilled off to give 1-iodo-4,4,5,5,5-pentafluoropentane (21.1 g, Yield 93.4%).
Quantity
35.1 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I-:1].[Na+].CS(O[CH2:8][CH2:9][CH2:10][C:11]([F:17])([F:16])[C:12]([F:15])([F:14])[F:13])(=O)=O>CC(C)=O>[I:1][CH2:8][CH2:9][CH2:10][C:11]([F:17])([F:16])[C:12]([F:15])([F:14])[F:13] |f:0.1|

Inputs

Step One
Name
Quantity
35.1 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
20 g
Type
reactant
Smiles
CS(=O)(=O)OCCCC(C(F)(F)F)(F)F
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 12 hours
Duration
12 h
FILTRATION
Type
FILTRATION
Details
After the reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
ADDITION
Type
ADDITION
Details
Ethyl acetate was added to the residue, which
FILTRATION
Type
FILTRATION
Details
was then filtered again
WASH
Type
WASH
Details
The filtrate was washed with water and saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off

Outcomes

Product
Name
Type
product
Smiles
ICCCC(C(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 21.1 g
YIELD: PERCENTYIELD 93.4%
YIELD: CALCULATEDPERCENTYIELD 9.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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